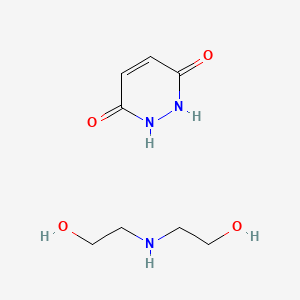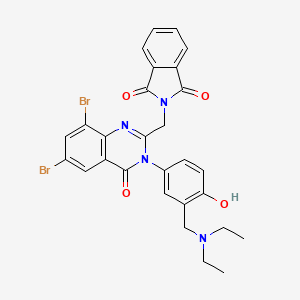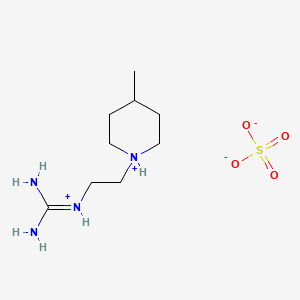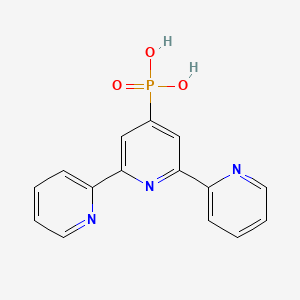
(R)-T-Phos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-T-Phos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-T-Phos typically involves the reaction of a phosphine precursor with a chiral auxiliary. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or rhodium complexes. The process may require precise temperature control and inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of ®-T-Phos may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-T-Phos undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions with ®-T-Phos include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from reactions involving ®-T-Phos depend on the specific reaction conditions and reagents used. These products often include chiral compounds with high enantiomeric purity, which are valuable in pharmaceutical and fine chemical industries.
Aplicaciones Científicas De Investigación
®-T-Phos has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.
Medicine: Utilized in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific chiral characteristics.
Mecanismo De Acción
The mechanism of action of ®-T-Phos involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the selective transformation of substrates into chiral products. The molecular targets and pathways involved include the coordination of ®-T-Phos to the metal center, which then activates the substrate for the desired reaction.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ®-T-Phos include other chiral phosphine ligands such as:
BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
SEGPHOS: 5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
Uniqueness
®-T-Phos is unique due to its high enantioselectivity and efficiency in catalytic processes. Its ability to form stable complexes with various metal catalysts and its versatility in different types of chemical reactions make it a valuable tool in asymmetric synthesis.
Propiedades
Número CAS |
173371-58-9 |
|---|---|
Fórmula molecular |
C34H38O4P2 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
[(2R,3R,5R,6R)-3-(diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C34H38O4P2/c1-33(35-3)34(2,36-4)38-32(26-40(29-21-13-7-14-22-29)30-23-15-8-16-24-30)31(37-33)25-39(27-17-9-5-10-18-27)28-19-11-6-12-20-28/h5-24,31-32H,25-26H2,1-4H3/t31-,32-,33+,34+/m0/s1 |
Clave InChI |
RSCYVRLLTJPYTP-PSWJWLENSA-N |
SMILES isomérico |
C[C@@]1([C@](O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC |
SMILES canónico |
CC1(C(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)


![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)









